molecular formula C18H11N5O4S B2892373 5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 438489-71-5

5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2892373
CAS No.: 438489-71-5
M. Wt: 393.38
InChI Key: VAUOSHAYGZZGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings . Thioxodihydropyrimidines are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, with additional sulfur and oxygen atoms .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a heterocyclic compound that consists of a pyridine ring fused with an imidazole ring . The exact molecular structure of the compound you’re asking about would depend on the specific arrangement and bonding of its atoms.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,5-a]pyridine compounds can be quite diverse, given the variety of functional groups present in these molecules . They can undergo a range of transformations to form various other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of heterocyclic chemistry has led to the development of novel compounds with promising applications. The synthesis of complex imidazo[1,2-a]pyridines and related compounds involves intricate chemical reactions that contribute significantly to both organic chemistry and material science. For instance, the work by Nitta et al. (2005) explores the synthesis and properties of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones, showcasing the potential for creating materials with unique electrochemical and photochemical properties (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005). This research underscores the versatility of imidazo[1,2-a]pyridine derivatives in synthesizing materials with novel functionalities.

Biological Activities and Applications

The antimicrobial and biological activities of imidazo[1,2-a]pyridine derivatives have been a focal point of research, highlighting their potential as therapeutic agents. Kumar et al. (2016) described the facile synthesis, structural evaluation, and antimicrobial activity of novel imidazo[1,2-a]pyridine-based organoselenium compounds. These compounds displayed activity against gram-negative bacteria and various fungal strains, indicating their potential use in developing new antimicrobial agents (Kumar, Sharma, Maurya, Bhasin, Wangoo, Brandão, Félix, Bhasin, & Sharma, 2016).

Advanced Material Development

The development of low-cost emitters with large Stokes' shifts, as investigated by Volpi et al. (2017), demonstrates the application of imidazo[1,5-a]pyridine derivatives in creating luminescent materials. These materials, characterized by their optical properties, have potential applications in light-emitting diodes (LEDs) and sensors, offering a cost-effective solution for the development of optoelectronic devices (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Future Directions

The future directions in the research of imidazo[1,5-a]pyridine and thioxodihydropyrimidine derivatives could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in the development of new drugs .

Properties

IUPAC Name

5-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O4S/c24-16-12(17(25)21-18(28)20-16)9-13-14-6-1-2-7-22(14)15(19-13)10-4-3-5-11(8-10)23(26)27/h1-9H,(H2,20,21,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUOSHAYGZZGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.